molecular formula C12H9F3N4O3 B11514934 1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11514934
M. Wt: 314.22 g/mol
InChI Key: ALBUEUZJBISFEL-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity and stability of the compound .

Preparation Methods

The synthesis of 1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps:

    Condensation Reaction: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine.

    Cyclization: The phenylhydrazine derivative undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Nitration: The pyrazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Carboxamide Formation: Finally, the nitrated pyrazole is reacted with methyl isocyanate to form the carboxamide group.

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

1-Methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-nitro

Properties

Molecular Formula

C12H9F3N4O3

Molecular Weight

314.22 g/mol

IUPAC Name

2-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C12H9F3N4O3/c1-18-10(9(6-16-18)19(21)22)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,17,20)

InChI Key

ALBUEUZJBISFEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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